molecular formula C23H23N3O4 B11221124 N-(2-methylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

N-(2-methylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

Cat. No.: B11221124
M. Wt: 405.4 g/mol
InChI Key: GKCMTCWDMNGFCS-UHFFFAOYSA-N
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Description

N-(2-METHYLPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE: is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the morpholine-4-carbonyl group and the 2-methylphenyl group. Common reagents and conditions used in these reactions include:

    Quinoline synthesis: Friedländer synthesis or Skraup synthesis.

    Introduction of morpholine-4-carbonyl group: Amide coupling reactions using reagents like EDCI or DCC.

    Introduction of 2-methylphenyl group: Electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the quinoline core to quinoline N-oxide.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions at the quinoline core or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: As a potential therapeutic agent for diseases where quinoline derivatives have shown efficacy, such as malaria or cancer.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may interact with DNA or proteins, while the morpholine-4-carbonyl group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Morpholine derivatives: Such as morpholine-4-carboxamide, used in various pharmaceutical applications.

Uniqueness

N-(2-METHYLPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to the combination of the quinoline core and the morpholine-4-carbonyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[4-(morpholine-4-carbonyl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C23H23N3O4/c1-16-6-2-4-8-19(16)24-21(27)15-26-20-9-5-3-7-17(20)18(14-22(26)28)23(29)25-10-12-30-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,24,27)

InChI Key

GKCMTCWDMNGFCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCOCC4

Origin of Product

United States

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